Docosahexaenoic Acid N-Succinimide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMFVFMQMCKHT-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of DHA-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Docosahexaenoic Acid (DHA)-N-hydroxysuccinimide (NHS) ester, a critical reagent for bioconjugation and the study of lipid signaling. This document details the underlying chemical principles, offers a composite experimental protocol based on established methods, and presents relevant data for researchers in drug development and life sciences.

Introduction to DHA-NHS Ester

Docosahexaenoic acid (DHA) is a 22-carbon omega-3 polyunsaturated fatty acid crucial for various physiological processes, particularly in the brain and retina. To investigate its biological roles, including its influence on cell signaling and protein function, DHA can be chemically modified to facilitate its conjugation to other molecules. The conversion of DHA to its N-hydroxysuccinimide (NHS) ester is a common strategy to create an amine-reactive form of the fatty acid. This "activated" DHA can then readily form stable amide bonds with primary amine groups present on proteins, peptides, and other biomolecules.

The Synthesis Pathway: Activating DHA with NHS

The synthesis of DHA-NHS ester is typically achieved through a carbodiimide-mediated coupling reaction. This process involves the activation of the carboxylic acid group of DHA by a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which then facilitates the reaction with N-hydroxysuccinimide (NHS).

The general reaction mechanism proceeds as follows:

-

Activation of DHA: The carbodiimide reacts with the carboxylic acid of DHA to form a highly reactive O-acylisourea intermediate.

-

NHS Ester Formation: This intermediate is then attacked by the hydroxyl group of NHS, leading to the formation of the stable DHA-NHS ester and a urea (B33335) byproduct.

DCC is often used in anhydrous organic solvents, and its dicyclohexylurea (DCU) byproduct is largely insoluble, allowing for easy removal by filtration. In contrast, EDC is water-soluble, making it suitable for aqueous reaction conditions, and its urea byproduct is also water-soluble, which simplifies purification in certain applications.

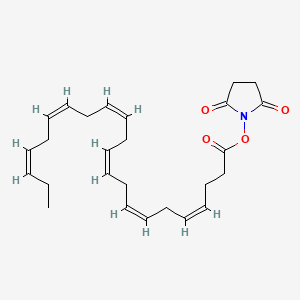

A visual representation of this synthesis pathway is provided below.

Caption: Synthesis pathway of DHA-NHS ester.

Experimental Protocols

Synthesis of DHA-NHS Ester using DCC

This protocol is adapted from the general method for synthesizing fatty acid NHS esters.

Materials:

-

Docosahexaenoic acid (DHA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate for chromatography elution

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve DHA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the DHA/NHS mixture with constant stirring.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DHA-NHS ester.

Purification of DHA-NHS Ester

The crude product can be purified by silica gel column chromatography.[1]

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude DHA-NHS ester in a minimal amount of the elution solvent (e.g., a mixture of hexane and ethyl acetate).

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure DHA-NHS ester.

-

Combine the pure fractions and evaporate the solvent to obtain the purified DHA-NHS ester.

Quantitative Data

Quantitative data for the synthesis of DHA-NHS ester is not widely reported in the literature. However, based on similar reactions with other fatty acids, the following table provides expected ranges for key parameters.

| Parameter | Expected Value/Range | Notes |

| Molar Ratio (DHA:NHS:DCC) | 1 : 1.1 : 1.1 | A slight excess of NHS and DCC is common to drive the reaction to completion. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC. |

| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps to control the reaction rate. |

| Yield | 60-80% | Yields can vary depending on the purity of reagents and reaction conditions. |

| Purity | >95% | Purity should be assessed by techniques such as NMR and Mass Spectrometry. |

Experimental Workflow: Application of DHA-NHS Ester in Cell Biology

DHA-NHS ester is a valuable tool for covalently attaching DHA to proteins and other molecules to study its biological effects. The following workflow outlines a general procedure for labeling cell surface proteins.

Caption: Workflow for labeling cell surface proteins with DHA-NHS ester.

DHA Signaling Pathways

DHA exerts its biological effects through various signaling pathways. Covalently attaching DHA to specific proteins using DHA-NHS ester can help to elucidate the roles of these proteins in mediating DHA's effects. Some of the key signaling pathways influenced by DHA include:

-

Neuronal Survival and Growth: DHA is a crucial component of neuronal membranes and influences the fluidity and function of membrane proteins. It promotes neuronal survival by activating the Akt signaling pathway.[2] DHA can also modulate the activity of ion channels and receptors, impacting neurotransmission.[3]

-

Anti-inflammatory Signaling: DHA is a precursor to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which play a critical role in the resolution of inflammation.

-

Gene Expression: DHA can modulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs), thereby influencing the expression of genes involved in lipid metabolism and inflammation.[4]

The diagram below illustrates a simplified overview of DHA's role in neuronal signaling.

Caption: Simplified overview of DHA's role in neuronal signaling.

Conclusion

The synthesis of DHA-NHS ester provides a powerful tool for researchers to investigate the multifaceted roles of DHA in biological systems. By enabling the covalent attachment of DHA to proteins and other biomolecules, this chemical probe allows for the detailed study of its signaling pathways and mechanisms of action. This guide provides a foundational understanding and practical framework for the synthesis and application of DHA-NHS ester in a research setting. Further optimization and characterization are encouraged to ensure the quality and efficacy of the synthesized reagent for specific experimental needs.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. pnas.org [pnas.org]

- 3. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHA (omega-3 fatty acid) increases the action of brain-derived neurotrophic factor (BDNF) | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

A Technical Guide to Docosahexaenoic Acid N-Hydroxysuccinimide Ester (DHA-NHS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid N-hydroxysuccinimide ester (DHA-NHS) is an activated ester of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. This modification renders the carboxyl group of DHA highly reactive towards primary and secondary amines, making DHA-NHS a valuable tool for the covalent conjugation of DHA to proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules. This guide provides a comprehensive overview of the physical and chemical properties of DHA-NHS, detailed experimental protocols for its use, and its applications in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of DHA-NHS are summarized in the tables below. These properties are crucial for understanding its handling, storage, and reactivity in various experimental settings.

Table 1: General Physical and Chemical Properties of DHA-NHS

| Property | Value | Source |

| Chemical Name | Docosahexaenoic acid N-hydroxysuccinimide ester | BroadPharm |

| Molecular Formula | C₂₆H₃₅NO₄ | BroadPharm[1] |

| Molecular Weight | 425.6 g/mol | BroadPharm[1] |

| CAS Number | 160801-26-3 | BroadPharm[1] |

| Appearance | Inferred to be a solid or oil, likely light-sensitive | General knowledge of NHS esters and DHA |

Table 2: Solubility of DHA-NHS

| Solvent | Solubility | Notes | Source |

| Dimethylformamide (DMF) | Soluble | Preferred solvent for stock solutions. Should be amine-free. | Lumiprobe[2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Suitable for stock solutions. | Lumiprobe[2] |

| Water | Low to Insoluble | NHS esters are prone to hydrolysis in aqueous solutions. | Thermo Fisher Scientific[3] |

| Ethanol | Inferred to be soluble | DHA is soluble in ethanol. | |

| Dichloromethane (DCM) | Inferred to be soluble | Common solvent for NHS ester synthesis. |

Table 3: Stability and Reactivity of DHA-NHS

| Condition | Stability/Reactivity | Notes | Source |

| Storage (Solid) | Store at -20°C under an inert, dry atmosphere. Protect from light. | NHS esters are moisture and light-sensitive. | BroadPharm[1] |

| Storage (in DMF/DMSO) | Stable for 1-2 months at -20°C when stored under anhydrous conditions. | Avoid repeated freeze-thaw cycles. | Interchim |

| Aqueous Solution | Highly unstable; undergoes rapid hydrolysis. | Half-life is pH-dependent: ~4-5 hours at pH 7, ~10 minutes at pH 8.6. | Thermo Fisher Scientific[3], Lumiprobe[4] |

| pH for Amine Reaction | Optimal pH for reaction with primary amines is 8.3-8.5. | At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis is accelerated. | Lumiprobe[2] |

| Reactivity | Reacts with primary and secondary amines to form stable amide bonds. Can also react with thiols and hydroxyls, but the resulting esters are less stable. | The reaction releases N-hydroxysuccinimide (NHS) as a byproduct. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of DHA-NHS, its conjugation to proteins, and its analytical characterization.

Synthesis of DHA-NHS Ester

The synthesis of DHA-NHS involves the activation of the carboxylic acid group of DHA using N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent.

Materials:

-

Docosahexaenoic acid (DHA)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

-

Argon or Nitrogen gas

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

Dissolve DHA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

-

Add a catalytic amount of TEA or DIPEA to the solution (optional).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure DHA-NHS ester.[5]

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of DHA-NHS to a Protein

This protocol describes a general method for labeling proteins with DHA-NHS.

Materials:

-

DHA-NHS ester

-

Protein to be labeled

-

Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5)

-

Anhydrous DMF or DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

-

Prepare a stock solution of DHA-NHS in anhydrous DMF or DMSO. For example, dissolve 10 mg of DHA-NHS in 1 mL of solvent.

-

Dissolve the protein to be labeled in the conjugation buffer at a concentration of 1-10 mg/mL.[6]

-

Calculate the required amount of DHA-NHS solution to add to the protein solution. A molar excess of 5-20 fold of DHA-NHS to the protein is a common starting point, but this should be optimized for each specific protein and desired degree of labeling.

-

Add the calculated volume of the DHA-NHS stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6]

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purify the DHA-protein conjugate from excess unreacted DHA-NHS and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Analytical Characterization

2.3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be used to assess the purity of DHA-NHS and to analyze the resulting DHA-protein conjugate.

-

For DHA-NHS: A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[7] Detection can be performed using a UV detector, as the NHS ester has a characteristic absorbance.

-

For DHA-Protein Conjugates: The conjugate can be analyzed on a C4 or C8 column with a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). The shift in retention time compared to the unlabeled protein can confirm conjugation.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool to confirm the identity of DHA-NHS and to determine the degree of labeling in DHA-protein conjugates.

-

For DHA-NHS: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to determine the molecular weight of the compound.

-

For DHA-Protein Conjugates: MALDI-TOF or ESI-MS can be used to measure the mass of the conjugate. The increase in mass compared to the unlabeled protein corresponds to the number of DHA molecules attached.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural confirmation of synthesized DHA-NHS.

-

¹H NMR: Characteristic signals for the protons of the DHA fatty acid chain and the succinimide (B58015) ring will be present.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons of the ester and the succinimide, as well as the carbons of the DHA chain.[8][9]

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflows involving DHA-NHS.

Applications in Research and Drug Development

The ability to covalently attach the biologically active DHA molecule to various substrates opens up numerous applications:

-

Drug Delivery: Conjugating DHA to drugs can enhance their solubility, improve their pharmacokinetic profile, and facilitate their transport across the blood-brain barrier.[10][11][12] DHA-containing nanocarriers have been explored for the delivery of antiretroviral drugs to the brain for HIV treatment.[12][13]

-

Targeted Therapy: DHA-drug conjugates can be targeted to specific tissues or cells that have a high uptake of fatty acids, such as certain types of cancer cells.

-

Protein Modification: Labeling proteins with DHA can alter their interaction with cell membranes and lipid rafts, providing a tool to study protein localization and function.

-

Development of Novel Biomaterials: Incorporation of DHA into biomaterials can enhance their biocompatibility and provide anti-inflammatory properties.

Conclusion

DHA-NHS is a versatile and powerful reagent for the covalent modification of biomolecules with docosahexaenoic acid. A thorough understanding of its physical and chemical properties, coupled with optimized experimental protocols, is essential for its successful application in research and the development of novel therapeutics and biomaterials. This guide provides a foundational resource for scientists and researchers looking to leverage the unique properties of DHA in their work.

References

- 1. A database of chromatographic properties and mass spectra of fatty acid methyl esters from omega-3 products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Analytical-scale high-performance liquid chromatography of omega-3 fatty acid esters derived from fish oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. magritek.com [magritek.com]

- 10. Docosahexaenoic Acid Delivery Systems, Bioavailability, Functionality, and Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Incorporation of docosahexaenoic acid (DHA) enhances nanodelivery of antiretroviral across the blood-brain barrier for treatment of HIV reservoir in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docosahexaenoic acid-loaded nanoparticles: A state-of-the-art of preparation methods, characterization, functionality, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Docosahexaenoic Acid N-Succinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Docosahexaenoic Acid N-Succinimide (DHA-S) is a reactive derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid renowned for its pleiotropic biological activities. The N-hydroxysuccinimide (NHS) ester functional group renders DHA-S a valuable tool for the covalent conjugation of the DHA moiety to primary amines present in proteins, peptides, and other biomolecules.[1][2] This guide elucidates the dual mechanism of action of DHA-S, encompassing the chemical labeling process and the subsequent biological effects imparted by the conjugated DHA molecule. The information presented herein is intended to provide a comprehensive resource for researchers leveraging DHA-S in their experimental designs and drug development endeavors.

I. Chemical Mechanism of Action: Covalent Labeling

The primary mechanism of action of this compound is its function as an amine-reactive labeling reagent. The N-hydroxysuccinimide ester is susceptible to nucleophilic attack by primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, resulting in the formation of a stable amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.[3][4]

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent, with an optimal range of 7.2 to 9.0. At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.[3][4][5]

-

Buffers: Amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) are recommended to avoid competition with the target molecule.[3][4]

-

Solvent: For water-insoluble NHS esters like DHA-S, a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is used to dissolve the reagent before adding it to the aqueous reaction mixture.[3][5]

The covalent attachment of DHA to a target molecule can alter its lipophilicity, membrane association, and potential for receptor interaction, thereby bestowing upon it the biological properties of DHA.

II. Biological Mechanism of Action: The Role of the DHA Moiety

Once conjugated, the DHA moiety is responsible for the biological effects of the modified molecule. DHA is a critical component of cell membranes, particularly in the brain and retina, and a precursor to potent signaling molecules.[6] Its mechanisms of action are multifaceted and context-dependent, spanning neuroprotection, anti-inflammation, and anticancer activities.

A. Neuroprotective Effects

DHA plays a crucial role in neuronal survival, differentiation, and function. Its neuroprotective mechanisms include:

-

Modulation of Membrane Properties and Signaling: DHA incorporation into neuronal membranes influences their fluidity and can modulate the function of membrane-associated proteins.[6] It specifically increases the levels of phosphatidylserine (B164497) (PS), which facilitates the translocation and activation of survival signaling proteins like Akt.[7]

-

Activation of Anti-Apoptotic Pathways: DHA has been shown to protect neurons from apoptosis by preventing caspase activation and promoting survival pathways such as the ERK/MAPK pathway.[6]

-

Precursor to Neuroprotective Mediators: DHA is a precursor to specialized pro-resolving mediators (SPMs) like Neuroprotectin D1 (NPD1), which exhibits potent anti-inflammatory and neuroprotective effects.[8]

B. Anti-inflammatory Effects

DHA exerts potent anti-inflammatory effects through several mechanisms:

-

Inhibition of Pro-inflammatory Mediators: DHA competes with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to a decrease in the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

-

Production of Pro-resolving Mediators: DHA is the precursor to resolvins (RvD series), protectins, and maresins, which are collectively known as specialized pro-resolving mediators (SPMs). These molecules actively promote the resolution of inflammation.[8]

-

Modulation of Inflammatory Signaling Pathways: DHA can suppress the activation of the pro-inflammatory transcription factor NF-κB, a key regulator of inflammatory gene expression.

C. Anticancer Activity

DHA has demonstrated anticancer effects in various cancer models, acting through multiple mechanisms:

-

Induction of Apoptosis: DHA can induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels, leading to cellular stress and activation of caspase cascades.[9]

-

Inhibition of Proliferation and Cell Cycle Arrest: DHA can inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G1/S or G2/M phase.[9]

-

Modulation of Cancer Signaling Pathways: DHA has been shown to modulate key signaling pathways involved in cancer progression, including the suppression of pro-survival pathways like PI3K/Akt and the inhibition of transcription factors such as NF-κB.

-

Enhancement of Chemotherapy: DHA can sensitize cancer cells to conventional chemotherapeutic agents, potentially by altering membrane fluidity and increasing drug uptake.[10] Conjugation of paclitaxel (B517696) with DHA has been shown to increase its uptake by tumor cells.[11]

III. Experimental Protocols and Data Presentation

A. General Protocol for Protein Labeling with DHA-S

The following is a generalized protocol for the conjugation of DHA-S to a protein of interest. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound (DHA-S)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[3]

-

Prepare DHA-S Solution: Immediately before use, dissolve DHA-S in DMSO or DMF to a stock concentration (e.g., 10-20 mM).

-

Reaction: Add the DHA-S stock solution to the protein solution with gentle mixing. A molar excess of DHA-S to the protein is typically used, with the exact ratio determined empirically to achieve the desired labeling efficiency.[5]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted DHA-S and the NHS byproduct by gel filtration, dialysis, or another suitable chromatographic method.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry or spectrophotometry if DHA possesses a chromophore.

B. Quantitative Data on DHA's Biological Effects

The following tables summarize quantitative data from various studies on the biological effects of DHA, which are conferred to molecules upon conjugation with DHA-S.

| Cell Line | Effect | Concentration (µM) | Outcome | Reference |

| Bovine Granulosa Cells | Proliferation | 10, 50 | Increased | [12] |

| Bovine Granulosa Cells | Progesterone Secretion | 1, 20, 50 | Increased | [12] |

| Bovine Granulosa Cells | Estradiol Secretion | 1, 10, 20 | Increased | [12] |

| hPASMCs | Proliferation | 100 | Inhibited | [9] |

| hPASMCs | Cyclin D1 Expression | 100 | Decreased | [9] |

| Target | Effect | Concentration (µM) | Fold Change/Percentage | Reference |

| PCNA Expression (Bovine Granulosa Cells) | Increase | 10 | 1.9-fold | [12] |

| HSD3B1 Expression (Bovine Granulosa Cells) | Increase | 20 | 1.88-fold | [12] |

| StAR Expression (Bovine Granulosa Cells) | Increase | 20 | 1.67-fold | [12] |

| CYP11A1 Expression (Bovine Granulosa Cells) | Increase | 20 | 2-fold | [12] |

IV. Applications in Research and Drug Development

The ability to covalently attach DHA to specific molecules opens up numerous possibilities in research and therapeutics:

-

Targeted Delivery: Conjugating DHA to drugs or imaging agents can enhance their delivery to tissues with high fatty acid uptake, such as the brain or tumors. For instance, DHA conjugation to siRNA has been shown to improve its retention and distribution in the brain.

-

Probing Protein Function: Labeling specific proteins with DHA can be used to investigate how this fatty acid modification influences their localization, interactions, and activity.

-

Development of Novel Therapeutics: DHA-drug conjugates may exhibit improved efficacy, reduced toxicity, and altered pharmacokinetic profiles. The conjugation of paclitaxel to DHA is a notable example being explored for cancer therapy.[11]

This compound serves as a powerful research tool for the site-specific introduction of a biologically active DHA moiety onto biomolecules. Its mechanism of action is a combination of a well-defined chemical reaction and the diverse biological functions of DHA. Understanding these mechanisms is crucial for the effective design and interpretation of experiments aimed at harnessing the therapeutic potential of DHA in a targeted manner. This guide provides a foundational understanding for researchers and drug developers to explore the expanding applications of DHA-S in their respective fields.

References

- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. Docosahexaenoic acid-induced unfolded protein response, cell cycle arrest, and apoptosis in vascular smooth muscle cells are triggered by Ca2+-dependent induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Docosahexaenoic acid: a natural powerful adjuvant that improves efficacy for anticancer treatment with no adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Docosahexaenoic acid (DHA) effects on proliferation and steroidogenesis of bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docosahexaenoic Acid Conjugation Enhances Distribution and Safety of siRNA upon Local Administration in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 160801-26-3: Docosahexaenoic Acid N-Succinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of the compound identified by CAS number 160801-26-3, Docosahexaenoic Acid N-Succinimide (DHA-NHS). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this reagent for bioconjugation and targeted delivery. The guide details the chemical and physical properties of DHA-NHS, provides generalized experimental protocols for its synthesis and conjugation to primary amines, and explores the biological significance of the docosahexaenoic acid (DHA) moiety. The information is presented with a focus on practical application in a research setting, including data tables for easy reference and visualizations of relevant biological pathways.

Introduction

This compound, with CAS registry number 160801-26-3, is an activated ester of docosahexaenoic acid (DHA).[1][2][3] DHA is a 22-carbon omega-3 polyunsaturated fatty acid that is a critical component of cell membranes, particularly in the brain and retina.[1][4][5] The N-hydroxysuccinimide (NHS) ester functional group makes DHA-NHS a valuable tool for covalently attaching the biologically active DHA molecule to proteins, peptides, amine-modified oligonucleotides, and other molecules containing primary amine groups.[1][2][3] This process, known as bioconjugation, allows for the targeted delivery of DHA to specific cells or tissues, or for the modification of biomolecules to study the effects of lipidation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for calculating molar quantities for reactions, understanding its solubility, and ensuring proper storage.

| Property | Value | Reference(s) |

| CAS Number | 160801-26-3 | [1][2][3] |

| IUPAC Name | (4Z,7Z,10Z,13Z,16Z,19Z)-2,5-dioxopyrrolidin-1-yl docosa-4,7,10,13,16,19-hexaenoate | [1] |

| Molecular Formula | C₂₆H₃₅NO₄ | [1][2][3] |

| Molecular Weight | 425.56 g/mol | [1][2][3] |

| Appearance | Solid (Typical) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [6][7] |

| Storage Conditions | -20°C, desiccated to prevent hydrolysis | [3] |

Synthesis of this compound

The synthesis of DHA-NHS typically involves the activation of the carboxylic acid group of docosahexaenoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[8] Given the polyunsaturated nature of DHA, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Generalized Experimental Protocol for Synthesis

Materials:

-

Docosahexaenoic acid (DHA)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

-

Inert gas (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Round bottom flask and standard glassware

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve docosahexaenoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the reaction mixture to 0°C in an ice bath.

-

In a separate flask, dissolve EDC (1.2 equivalents) or DCC (1.2 equivalents) in a minimal amount of anhydrous DCM or THF.

-

Slowly add the carbodiimide solution to the DHA/NHS mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea (B33335) byproduct is water-soluble and can be removed during aqueous workup.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield pure this compound.[9]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Bioconjugation with this compound

DHA-NHS reacts with primary amines (-NH₂) on biomolecules in a nucleophilic acyl substitution reaction to form a stable amide bond.[6] The reaction is pH-dependent, with optimal reactivity occurring at a slightly alkaline pH (7.2-8.5) where the amine groups are deprotonated and thus more nucleophilic.[6]

Generalized Experimental Protocol for Protein Labeling

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

This compound (DHA-NHS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., gel filtration, dialysis)

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like bovine serum albumin). Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

-

DHA-NHS Solution Preparation: Immediately before use, dissolve the required amount of DHA-NHS in a small volume of anhydrous DMSO or DMF. The amount needed will depend on the desired molar excess of the NHS ester to the protein.

-

Labeling Reaction: Add the DHA-NHS solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the biomolecule is light-sensitive.

-

Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted DHA-NHS and byproducts (N-hydroxysuccinimide) by gel filtration, dialysis, or other suitable chromatographic techniques.[10]

-

Characterization: Characterize the DHA-protein conjugate to determine the degree of labeling (DOL) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if DHA has a distinct absorbance.

Biological Activity and Signaling Pathways of Conjugated DHA

The biological activity of a DHA-conjugated molecule is conferred by the DHA moiety. DHA is known to modulate several key signaling pathways, and its conjugation to a carrier molecule can be used to direct these effects to specific targets.

Key Signaling Pathways Modulated by DHA

-

PI3K/Akt Pathway: DHA promotes neuronal survival by increasing the levels of phosphatidylserine (B164497) (PS) in the cell membrane.[4] This facilitates the translocation and activation of Akt, a key pro-survival kinase.[4]

-

NF-κB Pathway: DHA has anti-inflammatory effects, in part by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.

-

MAPK/ERK Pathway: DHA can modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

Quantitative Data

As this compound is primarily a conjugation reagent, traditional pharmacological data such as IC₅₀ or Kᵢ values are not applicable. Instead, the relevant quantitative data pertains to its reactivity and stability.

| Parameter | Value/Condition | Reference(s) |

| Optimal Reaction pH | 7.2 - 8.5 | [6] |

| Hydrolysis Half-life of NHS esters | ~4-5 hours at pH 7, 0°C | [11] |

| ~10 minutes at pH 8.6, 4°C | [11] | |

| Recommended Molar Excess for Labeling | 10-20 fold (protein dependent) | [7] |

| Storage Temperature | -20°C | [3] |

Analytical Characterization

Proper characterization of both the DHA-NHS reagent and the resulting bioconjugate is critical for reproducible research.

-

This compound:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

-

DHA-Biomolecule Conjugate:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the degree of labeling (DOL) by measuring the mass shift upon conjugation.[10]

-

UV-Vis Spectroscopy: Can be used if the biomolecule has a known extinction coefficient to quantify protein concentration and potentially the degree of labeling if DHA contributes to absorbance at a specific wavelength.

-

Chromatography (e.g., RP-HPLC, HIC): To assess the purity and heterogeneity of the conjugate.[10]

-

Conclusion

This compound (CAS 160801-26-3) is a powerful tool for researchers in drug development and chemical biology. Its ability to covalently link the biologically active DHA molecule to proteins and other biomolecules opens up possibilities for targeted therapies, the study of lipid-protein interactions, and the development of novel research probes. This guide has provided a foundational understanding of its properties, synthesis, and application. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific biomolecules of interest. The continued exploration of DHA-conjugated molecules holds significant promise for advancing our understanding of cellular processes and developing new therapeutic strategies.

References

- 1. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 160801-26-3 | BroadPharm [broadpharm.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. help.lumiprobe.com [help.lumiprobe.com]

A Comprehensive Technical Guide to the Biological Functions of Conjugated Docosahexaenoic Acid (cDHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated docosahexaenoic acid (cDHA) is a geometric isomer of docosahexaenoic acid (DHA) that has demonstrated promising biological activities, including anti-cancer and lipid-lowering effects. This technical guide provides an in-depth overview of the current understanding of cDHA's biological functions, with a focus on its mechanisms of action, relevant signaling pathways, and a summary of key quantitative data from preclinical studies. Detailed experimental protocols for the synthesis and biological evaluation of cDHA are also presented to facilitate further research and development in this area.

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is well-recognized for its crucial roles in human health. Its conjugated isomer, cDHA, has emerged as a molecule of interest due to its distinct and sometimes more potent biological effects compared to its non-conjugated counterpart. This document synthesizes the available scientific literature on cDHA, offering a technical resource for professionals in the fields of biomedical research and drug development.

Synthesis of Conjugated Docosahexaenoic Acid

Conjugated docosahexaenoic acid is typically prepared from DHA through alkaline isomerization. This process involves the rearrangement of the double bonds in the DHA molecule to form a conjugated system.

Experimental Protocol: Alkaline Isomerization of DHA

Objective: To synthesize cDHA from DHA.

Materials:

-

Docosahexaenoic acid (DHA)

-

Ethylene (B1197577) glycol

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

A solution of potassium hydroxide in ethylene glycol is prepared.

-

DHA is added to the alkaline solution.

-

The mixture is heated under a nitrogen atmosphere to facilitate the isomerization process. The reaction progress can be monitored by UV-spectroscopy by observing the appearance of a characteristic absorption peak for the conjugated double bond system.

-

After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid.

-

The cDHA is extracted from the aqueous solution using hexane.

-

The hexane layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the cDHA.

-

The final product should be characterized by techniques such as UV spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) to confirm its structure and purity.

Biological Functions of Conjugated Docosahexaenoic Acid

Current research has primarily focused on the anti-cancer and lipid-modulating properties of cDHA.

Anti-Cancer Activity

In vitro and in vivo studies have demonstrated that cDHA exhibits potent anti-proliferative and pro-apoptotic effects on cancer cells, particularly in breast cancer models.[1]

3.1.1. In Vitro Effects on Breast Cancer Cells

cDHA has been shown to be more effective than DHA in inhibiting the growth of the KPL-1 human breast cancer cell line.[1] The growth inhibition is attributed to the induction of apoptosis and G0/G1 cell cycle arrest.[1]

3.1.2. In Vivo Effects on Tumor Growth

In a study using a mouse xenograft model with KPL-1 cells, dietary supplementation with cDHA significantly suppressed tumor growth.[1]

Table 1: Quantitative Data on the Anti-Cancer Effects of cDHA

| Parameter | Cell Line | cDHA Effect | DHA Effect | Reference |

| IC50 (72 hours) | KPL-1 human breast cancer | 97 µmol/L | 270 µmol/L | [1] |

| Tumor Growth Suppression (in vivo) | KPL-1 xenograft in athymic mice | Significant suppression with 1.0% dietary cDHA | Not Tested | [1] |

3.1.3. Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of cDHA are associated with the modulation of key proteins involved in apoptosis and cell cycle regulation. Specifically, cDHA treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1]

Lipid Metabolism Modulation

cDHA has demonstrated a significant impact on lipid metabolism in animal models, suggesting its potential as a therapeutic agent for metabolic disorders.[2]

3.2.1. In Vivo Effects on Lipid Accumulation

In a study involving rats, oral administration of cDHA for four weeks led to a significant reduction in white adipose tissue weight, as well as decreased levels of liver triacylglycerol and total cholesterol.[2] Plasma levels of triacylglycerol and total cholesterol were also significantly reduced.[2]

Table 2: Quantitative Data on the Lipid-Lowering Effects of cDHA in Rats

| Parameter | cDHA Group vs. Linoleic Acid Group | Reference |

| White Adipose Tissue Weight | 57% of the LA group | [2] |

| Liver Triacylglycerol (TG) | 65% of the LA group | [2] |

| Liver Total Cholesterol (TC) | 88% of the LA group | [2] |

| Plasma Triacylglycerol (TG) | 69% of the LA group | [2] |

| Plasma Total Cholesterol (TC) | 82% of the LA group | [2] |

3.2.2. Signaling Pathways in Lipid Metabolism

The lipid-lowering effects of cDHA are associated with the inhibition of the fatty acid synthesis system and the activation of the fatty acid beta-oxidation system in the liver.[2]

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of cDHA on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., KPL-1)

-

Complete cell culture medium

-

cDHA stock solution (dissolved in a suitable solvent like ethanol)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of cDHA (and a vehicle control) for the desired time period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (typically between 500-600 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of cDHA on apoptosis and cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

cDHA

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit for apoptosis analysis

-

Ethanol (for cell fixation)

-

RNase A and PI for cell cycle analysis

-

Flow cytometer

Procedure for Apoptosis Analysis:

-

Treat cells with cDHA for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure for Cell Cycle Analysis:

-

Treat cells with cDHA for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing RNase A and PI.

-

Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To analyze the expression of specific proteins (e.g., Bcl-2, p53, p21) in response to cDHA treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression levels.

Conclusion and Future Directions

Conjugated docosahexaenoic acid has demonstrated significant potential as an anti-cancer and lipid-lowering agent in preclinical studies. Its distinct biological activities, particularly its superior efficacy compared to DHA in certain contexts, warrant further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying its effects, including the identification of specific cellular receptors and the comprehensive mapping of its impact on various signaling cascades. Moreover, studies exploring the anti-inflammatory and neuroprotective properties of cDHA are needed to broaden our understanding of its therapeutic potential. The development of more efficient and scalable synthesis methods will also be crucial for advancing cDHA from preclinical research to potential clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising bioactive lipid.

References

An In-depth Technical Guide to Docosahexaenoic Acid N-Succinimide for Researchers and Drug Development Professionals

Introduction

Docosahexaenoic Acid (DHA) is a 22-carbon omega-3 fatty acid crucial for the structure and function of the central nervous system. To facilitate its use as a tool in biochemical and pharmaceutical research, it can be chemically modified. Docosahexaenoic Acid N-Succinimide is an amine-reactive derivative of DHA, designed for the covalent labeling of proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1] This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its applications in studying cellular signaling and protein function.

Core Properties of this compound

The key quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| Molecular Weight | 425.56 g/mol | [2] |

| Molecular Formula | C₂₆H₃₅NO₄ | [2] |

| CAS Number | 160801-26-3 | [2] |

| Alternate Name | (all-Z)-1-[(1-Oxo-4,7,10,13,16,19-docosahexaenyl)oxy]-2,5-pyrrolidinedione | [2] |

| Appearance | Neat Oil or Solution in Organic Solvent | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers. |

Experimental Protocols

Mechanism of Amine Labeling

This compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to form stable amide bonds with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. The reaction is most efficient at a slightly alkaline pH (7.2-9). The NHS group is an excellent leaving group, facilitating the nucleophilic attack from the primary amine of the target molecule.

Detailed Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a target protein. Optimization may be required based on the specific protein's properties.

Materials:

-

This compound

-

Target protein in an amine-free buffer (e.g., PBS, HEPES)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., desalting column, dialysis cassette)

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the reaction.

-

-

DHA N-Succinimide Stock Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL. Due to the hydrophobic nature of DHA, ensure it is fully dissolved.

-

-

Labeling Reaction:

-

Calculate the required amount of DHA N-Succinimide. A molar excess of 10-20 fold over the protein is a good starting point.

-

Add the calculated volume of the DHA N-Succinimide stock solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted DHA N-Succinimide.

-

-

Purification of the Conjugate:

-

Remove the unreacted DHA N-Succinimide and the NHS byproduct by running the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS). The increased hydrophobicity of the labeled protein may require the use of buffers containing mild, non-ionic detergents for purification.

-

-

Characterization of the Conjugate:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (observing a mass shift corresponding to the addition of DHA), SDS-PAGE (potential mobility shift), and functional assays to ensure the protein's activity is retained.

-

Experimental Workflow for Studying DHA-Labeled Proteins

The workflow below outlines the general steps from labeling a protein with DHA to its application in studying cellular processes like protein-membrane interactions.

Applications in Research and Drug Development

Covalently attaching DHA to a protein of interest opens up several avenues for research, particularly in understanding protein-lipid interactions and the influence of fatty acids on protein function and localization.

-

Probing Protein-Membrane Interactions: DHA is a key component of cellular membranes, especially in neuronal cells. Labeling a protein with DHA can be used to study how this fatty acid modification influences the protein's affinity for and insertion into lipid bilayers.

-

Modulating Protein Function: The addition of a long, polyunsaturated fatty acid can alter the conformation and, consequently, the function of a protein. This allows researchers to investigate the allosteric regulation of proteins by lipids.

-

Drug Targeting and Delivery: Conjugating a therapeutic protein or antibody to DHA could potentially enhance its delivery to specific tissues, like the brain, that have a high uptake of this fatty acid. For instance, DHA has been conjugated to paclitaxel (B517696) to increase its uptake by tumor cells.

Relevant Signaling Pathways

DHA is not merely a structural component of membranes; it is also a precursor to signaling molecules and can directly modulate key cellular pathways. Introducing a DHA-labeled protein can be a tool to study these processes.

By introducing DHA via a labeled protein, researchers can investigate the localized effects of this fatty acid on signaling cascades at specific subcellular locations, providing more nuanced insights than systemic application of free DHA.

This compound is a valuable tool for researchers and drug development professionals. Its ability to covalently attach the biologically significant DHA molecule to proteins of interest enables detailed studies of protein-lipid interactions, cellular signaling, and the development of novel therapeutic strategies. The protocols and information provided in this guide serve as a starting point for the successful application of this versatile biochemical reagent.

References

An In-depth Technical Guide to the Preliminary Research of DHA-Protein Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological rationale for the use of docosahexaenoic acid (DHA)-protein conjugates in research and drug development. The content is structured to provide actionable insights and detailed methodologies for professionals in the field.

Introduction to DHA-Protein Conjugates

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a crucial component of cell membranes and a precursor to signaling molecules with anti-inflammatory and pro-resolving properties.[1][2] The conjugation of DHA to proteins is a promising strategy in drug delivery and targeted therapy. Tumor cells, in particular, exhibit an increased uptake of fatty acids to meet the metabolic demands of rapid proliferation, making DHA an effective targeting moiety for delivering therapeutic proteins to cancer cells.[3] Furthermore, conjugating proteins with DHA can enhance their plasma half-life, improve stability, and potentially reduce immunogenicity. This guide will delve into the technical aspects of preparing and characterizing these promising bioconjugates.

Synthesis of DHA-Protein Conjugates

The covalent attachment of DHA to a protein typically involves the formation of an amide bond between the carboxylic acid group of DHA and primary amine groups (e.g., lysine (B10760008) residues) on the protein surface. A common and effective method for this conjugation is the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocol: EDC-NHS Coupling of DHA to a Generic Protein

This protocol outlines a general two-step procedure for the covalent conjugation of DHA to a protein.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin - BSA)

-

Docosahexaenoic acid (DHA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing (10 kDa MWCO) or centrifugal filtration units

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

Step 1: Activation of DHA

-

Dissolve DHA in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

-

In a separate tube, prepare a solution of EDC and Sulfo-NHS in Activation Buffer immediately before use. A typical starting molar excess is 10-20 fold of EDC and Sulfo-NHS relative to the amount of DHA.

-

Add the EDC/Sulfo-NHS solution to the DHA solution.

-

Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated DHA ester.

Step 2: Conjugation to the Protein

-

Dissolve the protein of interest in the Coupling Buffer. The protein concentration should be optimized but a starting point of 1-10 mg/mL is common.

-

Add the NHS-activated DHA solution from Step 1 to the protein solution. The molar ratio of activated DHA to the protein can be varied to control the degree of conjugation. A starting point of a 10-fold molar excess of DHA to the protein is recommended.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

Step 3: Purification of the DHA-Protein Conjugate

-

Remove unreacted DHA, EDC, and NHS byproducts by dialysis against PBS at 4°C with several buffer changes or by using centrifugal filtration units.

-

Further purify the conjugate using size-exclusion chromatography (SEC) if a higher purity is required.

Characterization of DHA-Protein Conjugates

Thorough characterization is essential to ensure the quality, stability, and functionality of the DHA-protein conjugate. This involves a combination of biophysical and analytical techniques.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for commercially available DHA-BSA conjugates and typical characterization data that should be obtained for newly synthesized conjugates.

Table 1: Specifications of a Commercial DHA-BSA Conjugate

| Parameter | Specification |

| Purity | >90% by SDS-PAGE |

| Endotoxin Level | <1.0 EU per 1 µg |

| Molar Ratio (DHA:BSA) | Approximately 6:1[4] |

| Buffer | PBS, pH 7.4, with stabilizers[5][6] |

| Storage | -20°C[5][7] |

Table 2: Typical Biophysical Characterization Data for DHA-Protein Conjugates

| Parameter | Method | Typical Values |

| Degree of Conjugation | Mass Spectrometry (MALDI-TOF or ESI-MS) | Varies based on reaction conditions |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 10-100 nm (can vary with protein and conjugation ratio) |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 (indicates a monodisperse population) |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -40 mV (in physiological buffer) |

| Confirmation of Covalent Bond | SDS-PAGE, Western Blot | Shift in molecular weight compared to unconjugated protein |

Experimental Protocols for Characterization

3.2.1. Protocol for Determining Degree of Conjugation by Mass Spectrometry

-

Analyze the unconjugated protein and the purified DHA-protein conjugate using MALDI-TOF or ESI-MS.

-

Determine the average molecular weight of both samples.

-

The increase in molecular weight of the conjugate corresponds to the number of DHA molecules attached.

-

Calculate the degree of conjugation by dividing the difference in molecular weight by the molecular weight of a single DHA molecule (328.49 g/mol ).

3.2.2. Protocol for Measuring Particle Size and Zeta Potential

-

Dilute the DHA-protein conjugate in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL).

-

Perform DLS measurements to determine the hydrodynamic diameter and PDI.

-

For zeta potential, use the same diluted sample and perform ELS measurements.

Biological Effects and Signaling Pathways

DHA is not merely a passive delivery vehicle; it actively influences cellular signaling pathways, particularly in cancer cells. The conjugation of DHA to a protein can therefore impart additional biological activity to the conjugate. Two key signaling pathways modulated by DHA are the NF-κB and STAT3 pathways, both of which are often dysregulated in cancer and are involved in inflammation, cell survival, and proliferation.

DHA and the NF-κB Signaling Pathway

DHA has been shown to inhibit the activation of the NF-κB pathway.[8][9][10] It can achieve this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] This leads to a reduction in the translocation of the active NF-κB p65/p50 dimer to the nucleus, thereby decreasing the transcription of pro-inflammatory and pro-survival genes.

Caption: DHA-mediated inhibition of the NF-κB signaling pathway.

DHA and the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic pathway that can be inhibited by DHA. DHA has been observed to decrease the phosphorylation of STAT3 at Tyr705, which is a key step in its activation.[11][12] This inhibition prevents the dimerization and nuclear translocation of STAT3, leading to the downregulation of target genes involved in cell proliferation and survival, such as cyclin D1 and survivin.[12]

Caption: DHA-mediated inhibition of the STAT3 signaling pathway.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the entire process, from the initial synthesis of the DHA-protein conjugate to its final characterization and biological evaluation.

Caption: Overall experimental workflow for DHA-protein conjugate research.

Conclusion

DHA-protein conjugates represent a versatile and promising platform for targeted drug delivery and therapy, particularly in oncology. The methodologies outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of these conjugates. The inherent biological activity of DHA adds another layer of therapeutic potential by modulating key signaling pathways involved in cancer progression. Further research in this area is warranted to fully explore the therapeutic applications of these novel bioconjugates.

References

- 1. Evaluation of suppressive and pro-resolving effects of EPA and DHA in human primary monocytes and T-helper cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omega-3 Fatty Acids EPA and DHA: Health Benefits Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. biomatik.com [biomatik.com]

- 6. BSA Conjugated Docosahexaenoic Acid (DHA) | CPO623Ge11 | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 7. Biomatik Corporation BSA Conjugated Docosahexaenoic Acid (DHA), 100UG, | Fisher Scientific [fishersci.com]

- 8. Docosahexaenoic acid inhibition of inflammation is partially via cross-talk between Nrf2/heme oxygenase 1 and IKK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]

- 10. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Docosahexaenoic Acid N-Succinimide for Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and a precursor to potent signaling molecules.[1] Its involvement in vital physiological processes, including neurodevelopment, inflammation, and cardiovascular health, makes the study of its interactions with proteins a key area of research.[1][2][3] Docosahexaenoic Acid N-Succinimide (DHA-NHS) is a reactive derivative of DHA designed to facilitate the covalent labeling of proteins and other amine-containing molecules.[4] This guide provides a comprehensive overview of the use of DHA-NHS in biochemical assays, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.

The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[5][6] This conjugation allows for the attachment of a DHA moiety to a protein of interest, creating a powerful tool for investigating protein-lipid interactions, identifying DHA-binding proteins, and probing the functional consequences of protein acylation.

Physicochemical Properties and Storage

Proper handling and storage of DHA-NHS are crucial for maintaining its reactivity and the integrity of the polyunsaturated fatty acid chain.

| Property | Value | Reference |

| CAS Number | 160801-26-3 | [7] |

| Molecular Formula | C₂₆H₃₅NO₄ | [7] |

| Molecular Weight | 425.56 g/mol | [7] |

| Storage | Store at -20°C with desiccant. | [6] |

| Stability | NHS esters are moisture-sensitive and prone to hydrolysis. DHA is sensitive to oxidation, heat, and light. | [6][8] |

Note: It is recommended to equilibrate the vial to room temperature before opening to avoid moisture condensation.[6] Prepare solutions of DHA-NHS immediately before use, as the NHS ester readily hydrolyzes in aqueous solutions.[5]

Experimental Protocols

The following sections provide detailed methodologies for the use of DHA-NHS in biochemical assays. These protocols are based on established procedures for NHS ester conjugations and subsequent protein interaction analysis.

Protocol 1: Protein Labeling with DHA-NHS

This protocol describes the covalent conjugation of DHA-NHS to a purified protein.

1. Reagent Preparation:

-

Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).[9]

-

DHA-NHS Stock Solution: Prepare a 10 mM stock solution of DHA-NHS in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Vortex briefly to dissolve. Prepare this solution immediately before use.[5]

-

Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in the labeling buffer.[9] The protein solution must be free of BSA and sodium azide.[6]

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine (B1666218), pH 7.4.

2. Labeling Reaction:

-

To the protein solution, add the DHA-NHS stock solution to achieve a desired molar excess of the NHS ester. A 10-20 fold molar excess is a common starting point, but this should be optimized for each specific protein.[5] The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.

-

Gently mix the reaction and incubate for 60 minutes at room temperature, protected from light.[5]

-

(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.[5]

3. Purification of the Labeled Protein:

-

Remove unreacted DHA-NHS and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable buffer (e.g., PBS).[6]

4. Characterization of the Conjugate:

-

Degree of Labeling (DOL): The extent of labeling can be determined using mass spectrometry to measure the mass shift of the protein after conjugation.

-

Protein Concentration: Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford assay).

Diagrams of Signaling Pathways and Experimental Workflows

DHA-NHS Protein Labeling Workflow

Caption: Workflow for the covalent labeling of a protein with DHA-NHS.

Protocol 2: Pull-Down Assay to Identify DHA-Protein Interactors

This protocol outlines a method to identify proteins that interact with a DHA-acylated "bait" protein.

1. Bait Protein Immobilization:

-

Equilibrate affinity beads (e.g., Streptavidin agarose (B213101) if the bait protein is biotinylated, or Protein A/G agarose for antibody-based capture) with lysis buffer.

-

Incubate the DHA-labeled bait protein with the equilibrated beads for 1-4 hours at 4°C with gentle rotation to allow for immobilization.[4]

-

Wash the beads several times with lysis buffer to remove any unbound bait protein.

2. Incubation with Prey Proteins:

-

Prepare a cell lysate from the cells or tissue of interest using a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Incubate the immobilized bait protein with the cell lysate (prey) for 1-4 hours at 4°C with gentle rotation.[4]

3. Washing and Elution:

-

Wash the beads extensively with wash buffer (lysis buffer with adjusted salt concentration) to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

4. Analysis of Interacting Proteins:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies.

-

For identification of unknown interacting partners, perform mass spectrometry analysis (e.g., LC-MS/MS) on the eluted sample.[5]

Pull-Down Assay Experimental Workflow

Caption: Workflow for a pull-down assay using a DHA-labeled protein to identify interactors.

Data Presentation

Quantitative data from protein labeling and interaction studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Typical Parameters for DHA-NHS Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| DHA-NHS:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each protein to achieve the desired degree of labeling. |

| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[9] |

| Reaction Time | 60 minutes | Longer incubation times may increase labeling but also risk protein degradation. |